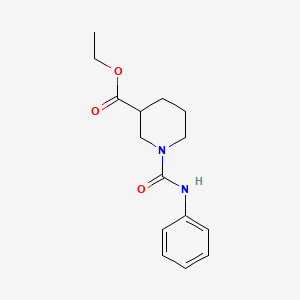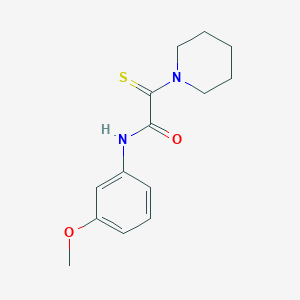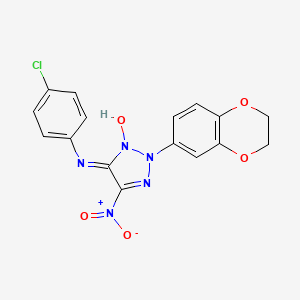![molecular formula C18H13Cl2NO2S B4193372 N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4193372.png)
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide, also known as DCF, is a chemical compound that has been widely used in scientific research. It is a furan-based compound that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, making it a useful tool for researchers in various fields.
Mécanisme D'action
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been found to inhibit the activity of several enzymes, including protein kinases and cyclooxygenase-2. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3. The compound has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been found to have several biochemical and physiological effects, including the induction of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory effects through the inhibition of cyclooxygenase-2 activity. Additionally, N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of enzymes and induce apoptosis in cancer cells. However, the compound has several limitations, including its potential toxicity and the need for caution when handling the compound.
Orientations Futures
There are several future directions for the use of N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Another direction is the development of more specific inhibitors of enzymes targeted by N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide, which could lead to the development of more effective therapies. Additionally, the use of N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide as a fluorescent probe to detect reactive oxygen species in biological samples could be further explored.
In conclusion, N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide is a useful tool for scientific research, with several applications and potential future directions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has the potential to contribute to the development of new therapies for various diseases and to further our understanding of biological processes.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been used in various scientific research applications, including as a tool to study the role of oxidative stress in the development of diseases such as cancer and neurodegenerative disorders. It has also been used to investigate the role of protein kinases in cell signaling pathways. Additionally, N-(3,4-dichlorophenyl)-5-[(phenylthio)methyl]-2-furamide has been used as a fluorescent probe to detect reactive oxygen species in biological samples.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S/c19-15-8-6-12(10-16(15)20)21-18(22)17-9-7-13(23-17)11-24-14-4-2-1-3-5-14/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRPACDFIIGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-benzoyl-1-piperazinyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4193298.png)

![1-(2-ethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4193303.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4193308.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4193321.png)
![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate](/img/structure/B4193339.png)
![3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4193344.png)
![2-chloro-N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4193346.png)



![1-(1-ethyl-1H-1,2,4-triazol-5-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4193387.png)
![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)